molecular formula C41H61N11O10S B1585802 Tyr-gly-gly-phe-met-arg-gly-leu CAS No. 80501-44-6

Tyr-gly-gly-phe-met-arg-gly-leu

Cat. No. B1585802
CAS RN: 80501-44-6
M. Wt: 900.1 g/mol
InChI Key: NVWLPCPCSZOUCO-XDIGFQIYSA-N
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Description

“Tyr-gly-gly-phe-met-arg-gly-leu” is a peptide composed of eight amino acids. The peptide sequence is Tyrosine (Tyr), Glycine (Gly), Glycine (Gly), Phenylalanine (Phe), Methionine (Met), Arginine (Arg), Glycine (Gly), and Leucine (Leu) .


Synthesis Analysis

The synthesis of this peptide likely involves the formation of peptide bonds between the carboxyl group of one amino acid and the amino group of the next . The synthesis process could be facilitated by enzymes or carried out chemically in a laboratory .


Molecular Structure Analysis

The molecular formula of this peptide is C41H61N11O10S . The structure of a peptide is determined by the sequence of its amino acids and the conformation it adopts in response to its environment .


Chemical Reactions Analysis

Peptides can undergo various chemical reactions, including hydrolysis, which breaks the peptide bonds and yields the constituent amino acids . The specific reactions that “Tyr-gly-gly-phe-met-arg-gly-leu” undergoes would depend on the conditions it is exposed to .


Physical And Chemical Properties Analysis

The physical and chemical properties of a peptide are determined by its amino acid sequence and the nature of its side chains . For example, the presence of hydrophobic amino acids can affect the peptide’s solubility, while the presence of charged amino acids can affect its pH sensitivity .

Scientific Research Applications

1. Enzymatic Hydrolysis Analysis

  • Study Focus : A study by Shibanoki et al. (1990) developed a method to detect enkephalins and their N-terminal tyrosine-containing metabolic fragments using high-performance liquid chromatography with electrochemical detection. This method helps in analyzing the enzymatic hydrolysis of enkephalins in plasma, offering insights into the metabolic breakdown of these peptides in biological systems (Shibanoki et al., 1990).

2. Enkephalin Degradation and Opioid System

  • Research Insight : Research by Malfroy et al. (1978) on enkephalin degradation in the brain, particularly focusing on the role of high-affinity peptidases, provides essential insights into the opioid system's functioning. These enzymes play a crucial role in regulating enkephalinergic transmission, which is central to the opioid system's functioning (Malfroy et al., 1978).

3. Structural Conformation Studies

  • Scientific Investigation : Fournie Zaluski et al. (1977) conducted conformational studies on enkephalin-related fragments, providing valuable information about the structural properties of these peptides. Their research into the folded conformations of these peptides helps in understanding their biological activities and interactions (Fournie Zaluski et al., 1977).

4. Oxidation Mechanisms in Enkephalins

  • Research Findings : Mozziconacci et al. (2012) explored the oxidation mechanisms of enkephalins under stress conditions. This study offers insights into how these peptides interact with reactive oxygen and nitrogen species, providing a deeper understanding of their stability and degradation under various physiological conditions (Mozziconacci et al., 2012).

5. Interaction with Growth Hormone

  • Application Insight : Bowers et al. (1980) examined a synthetic Met5-enkephalin peptide analog and its interaction with the pituitary gland to release growth hormone. This research underscores the potential therapeutic applications of these peptides in modulating hormonal responses (Bowers et al., 1980).

6. Binding Mode to Phospholipid Membranes

  • Study Insights : Takeuchi et al. (1992) analyzed the binding mode of enkephalin to phospholipid membranes using ultraviolet resonance Raman spectroscopy. Understanding how these peptides interact with cell membranes is crucial for potential pharmaceutical applications (Takeuchi et al., 1992).

7. Osteoporosis Research

  • Clinical Research : Cui et al. (2002) investigated the effects of synthetic oligopeptides, including enkephalins, on osteoporosis. Their study provides valuable data on the therapeutic potential of these peptides in bone health and disease (Cui et al., 2002).

Safety And Hazards

The safety and hazards associated with a peptide depend on its specific properties and how it is used. For example, some peptides can be harmful if ingested or inhaled, while others can cause skin or eye irritation . It’s important to handle peptides with care and use appropriate safety measures.

Future Directions

The future directions for research on “Tyr-gly-gly-phe-met-arg-gly-leu” could include further studies on its synthesis, structure, and function, as well as its potential applications in medicine or biotechnology .

properties

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H61N11O10S/c1-24(2)18-32(40(61)62)50-35(56)23-48-37(58)29(10-7-16-45-41(43)44)51-38(59)30(15-17-63-3)52-39(60)31(20-25-8-5-4-6-9-25)49-34(55)22-46-33(54)21-47-36(57)28(42)19-26-11-13-27(53)14-12-26/h4-6,8-9,11-14,24,28-32,53H,7,10,15-23,42H2,1-3H3,(H,46,54)(H,47,57)(H,48,58)(H,49,55)(H,50,56)(H,51,59)(H,52,60)(H,61,62)(H4,43,44,45)/t28-,29-,30-,31-,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVWLPCPCSZOUCO-XDIGFQIYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H61N11O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

900.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tyr-gly-gly-phe-met-arg-gly-leu

CAS RN

80501-44-6
Record name Enkephalin-met, arg(6)-gly(7)-leu(8)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080501446
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tyr-gly-gly-phe-met-arg-gly-leu
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
Tyr-gly-gly-phe-met-arg-gly-leu

Citations

For This Compound
145
Citations
MA Meetani, OK Zahid… - Journal of mass …, 2010 - Wiley Online Library
… the use of LC–UV/Vis–MS/MS to investigate the non-volatile residues of pyrolysis of methionine-enkephalin-Arg-Gly-Leu which has the sequence H-Tyr-Gly-Gly-Phe-Met-Arg-Gly-Leu-…
H Bartosz, VJ Hruby, P Davis… - The Journal of …, 1999 - Wiley Online Library
… One such peptide is the octapeptide Tyr-Gly-Gly-Phe-Met-Arg-Gly-Leu (methionine enkephalin-RGL, MERGL). This native endogenous enkephalin homolog was found in mammalian …
Number of citations: 8 onlinelibrary.wiley.com
DL Kilpatrick, BN Jones, K Kojima… - … and biophysical research …, 1981 - Elsevier
… at its carboxyl terminus the sequence -Lys-Arg-Tyr-Gly-Gly-Phe-Met-Arg-Gly-Leu-COOH … Tyr-Gly-Gly-Phe-MetArg-Gly-Leu should be produced and exist in free form in the adrenal …
Number of citations: 121 www.sciencedirect.com
JA Norman, JY Chang - Journal of Biological Chemistry, 1985 - Elsevier
… the enkephalin-containing octapeptide Tyr-Gly-Gly-Phe-Met-Arg-Gly-Leu (YGGFMRGL) was … enkephalin-containing octapeptide Tyr - Gly - Gly - Phe - Met - Arg - Gly - Leu (YGGFMRGL) …
Number of citations: 26 www.sciencedirect.com
HW Lahm, LD Gerber, L Brink, DL Kilpatrick… - Archives of Biochemistry …, 1983 - Elsevier
The octapeptide TyrGlyGlyPheMetArgGlyLeu was recently isolated from bovine adrenal chromaffin granules and serves as a marker for proenkephalin from which it is …
Number of citations: 27 www.sciencedirect.com
P Panula, I Lindberg - Endocrinology, 1987 - academic.oup.com
The immunohistochemical distribution of opioid peptides derived from proenkephalin A in the rat pituitary was studied by indirect immunofluorescence; immunoreactive peptides were …
Number of citations: 43 academic.oup.com
A Cupo, M Eybalin, G Patey, J Rossier, T Jarry - Neuropeptides, 1984 - Elsevier
… The discovery of a new opioid peptide Tyr-Gly-Gly-Phe-Met-Arg-Gly-Leu in bovine adrenal chromaffin granules (1) and in brain (4) poses the questions of the physiological function of …
Number of citations: 37 www.sciencedirect.com
M Dowton, M Boelen - Neuroscience letters, 1988 - Elsevier
Acetylcholinesterase (AChE: EC 3.1.1.7) was incubated with a number of enkephalin-containing neuropeptides found in the bovine adrenal medulla. Met 5 -enkephalin and Leu 5 -…
Number of citations: 13 www.sciencedirect.com
M Noda, Y Furutani, H Takahashi, M Toyosato… - Nature, 1982 - nature.com
… Thus, an as yet unknown polypeptide of 50 amino acids containing the opioid octapeptide Tyr-Gly-Gly-Phe-Met-Arg-Gly-Leu (Met-enkephalin-Arg“Gly"-Leu") at its carboxyl end was …
Number of citations: 123 www.nature.com
RD Howells - Opioid Peptides: Molecular Pharmacology …, 1986 - books.google.com
The discovery of opiate receptors in mammalian brain (Pert and Snyder 1973; Simon et al. 1973; Terenius 1973) naturally stimu-lated speculation on the purpose of these sites. Surely …
Number of citations: 14 books.google.com

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